Cinnamimidamide hydrochloride
Description
Benzamidine hydrochloride (C₇H₉ClN₂, molecular weight 156.61 g/mol) is a small-molecule compound widely used in biochemical and pharmaceutical research . It acts as a competitive inhibitor of serine proteases like trypsin and thrombin due to its structural mimicry of arginine side chains. Its physicochemical properties include a boiling point of 311.3°C (at 760 mmHg), moderate water solubility, and a topological polar surface area (TPSA) of 49.1 Ų . The compound’s synthesis typically involves reactions of benzonitrile derivatives with ammonia or amines under acidic conditions, yielding high-purity products via recrystallization .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-3-phenylprop-2-enimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H3,10,11);1H/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIRTJVRBRTVKN-UHDJGPCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35112-42-6 | |
| Record name | 2-Propenimidamide, 3-phenyl-, monohydrochloride, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35112-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of Cinnamoyl Chloride
The foundational step involves converting cinnamic acid to cinnamoyl chloride using thionyl chloride (SOCl₂). This exothermic reaction proceeds under anhydrous conditions, typically at 0–5°C to minimize side reactions.
Procedure :
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Dissolve cinnamic acid (1.0 eq) in dry dichloromethane (DCM).
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Add SOCl₂ (1.2 eq) dropwise at 0°C, followed by catalytic dimethylformamide (DMF).
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Reflux at 60–70°C for 2–3 hours until gas evolution ceases.
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Remove excess SOCl₂ and DCM under reduced pressure to yield cinnamoyl chloride as a pale-yellow liquid (yield: 92–95%).
Amidoxime Formation via Hydroxylamine Hydrochloride
Cinnamoyl chloride reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to form cinnamidoxime, which is subsequently protonated to the hydrochloride salt.
Procedure :
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Suspend NH₂OH·HCl (1.5 eq) in dry DCM with triethylamine (TEA, 2.0 eq) at 0°C.
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Add cinnamoyl chloride (1.0 eq) dropwise, then stir at room temperature for 2 hours.
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Quench with 1M HCl, extract with DCM, and dry over MgSO₄.
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Recrystallize from ethanol/water to obtain cinnamidoxime hydrochloride (yield: 78–85%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Time | 2–4 hours |
| Purity (HPLC) | ≥98% |
One-Pot Synthesis from Amides Using Ph₃P-I₂ Activation
This method bypasses isolated cinnamoyl chloride by activating secondary amides directly. Triphenylphosphine (Ph₃P) and iodine (I₂) mediate dehydrative condensation with hydroxylamine hydrochloride.
Procedure :
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Combine cinnamamide (1.0 eq), Ph₃P (1.5 eq), and I₂ (1.5 eq) in dry DCM.
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Add NH₂OH·HCl (1.5 eq) and TEA (5.0 eq) at 0°C.
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Stir at 25°C for 2 hours until amide conversion is complete (TLC monitoring).
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Purify via flash chromatography (hexane/ethyl acetate) to isolate cinnamimidamide hydrochloride (yield: 65–72%).
Advantages :
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Eliminates intermediate isolation.
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Compatible with N-alkyl and N-aryl substituents.
Reduction of Cinnamidoxime Hydrochloride
Cinnamidoxime hydrochloride undergoes Zn-mediated reduction in acidic conditions to yield the amidine.
Procedure :
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Suspend cinnamidoxime hydrochloride (1.0 eq) in isopropanol.
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Add glacial acetic acid (2.0 eq) and Zn powder (3.0 eq).
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Heat at 50°C for 4–6 hours under N₂ atmosphere.
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Filter, concentrate, and recrystallize from ethanol to obtain this compound (yield: 80–88%).
Characterization :
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¹H-NMR (DMSO-d₆) : δ 7.35–7.50 (m, 5H, Ar-H), 6.75 (d, J = 15.6 Hz, 1H, CH=CH), 5.95 (br s, 2H, NH₂).
Direct Condensation Using Hydroxylamine Hydrochloride
A modified approach condenses cinnamaldehyde with hydroxylamine hydrochloride, followed by chlorination and amidation.
Procedure :
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React cinnamaldehyde (1.0 eq) with NH₂OH·HCl (1.1 eq) in ethanol/water.
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Add NaOH (30%) dropwise at 10°C, then heat to 40°C for 6 hours.
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Acidify with HCl to precipitate cinnamaldoxime.
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Chlorinate with SOCl₂, then amidate with NH₃ gas to form this compound (yield: 70–75%).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Reaction Time | Key Reagents | Scalability |
|---|---|---|---|---|
| Chlorination-Amidoxime | 78–85 | 4–6 hours | SOCl₂, NH₂OH·HCl | Industrial |
| Ph₃P-I₂ One-Pot | 65–72 | 2 hours | Ph₃P, I₂, TEA | Lab-scale |
| Zn Reduction | 80–88 | 4–6 hours | Zn, AcOH | Moderate |
| Direct Condensation | 70–75 | 8–10 hours | Cinnamaldehyde, NH₃ | Limited |
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Cinnamimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives .
Scientific Research Applications
Chemical Applications
Cinnamimidamide hydrochloride is primarily utilized as a building block in organic synthesis. Its amide functional group allows for diverse chemical reactions, making it a valuable reagent in the development of more complex molecules.
| Application | Description |
|---|---|
| Organic Synthesis | Used to synthesize derivatives with enhanced biological activity. |
| Reagent in Reactions | Acts as a catalyst or reactant in various organic transformations. |
Biological Applications
Research has demonstrated that this compound exhibits significant antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
This compound has been investigated for its potential anticancer effects, particularly against:
- Colorectal Cancer : Studies indicate it suppresses the growth and proliferation of colorectal cancer cells, enhancing the effectiveness of chemotherapy.
- Melanoma : It demonstrates anti-proliferative effects on melanoma cells by targeting specific signaling pathways involved in cancer progression.
- Hepatocellular Carcinoma : The compound induces apoptosis in liver cancer cells and may improve their sensitivity to chemotherapeutic agents.
Medicinal Applications
The medicinal potential of this compound extends beyond oncology. Research is ongoing to explore its:
- Anti-inflammatory Effects : Investigations are underway to assess its ability to reduce inflammation, which could lead to therapeutic applications in chronic inflammatory diseases.
- Metabolic Health : Preliminary studies suggest it may enhance glucose uptake and insulin sensitivity, offering cardiovascular protection .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of:
- Pharmaceuticals : As an intermediate in drug synthesis.
- Agrochemicals : Potential use as a pesticide or herbicide due to its biological activity.
- Specialty Chemicals : In the formulation of various chemical products.
Case Studies
- Anticancer Study : A study demonstrated that this compound significantly reduced tumor size in animal models of colorectal cancer. The compound was administered alongside standard chemotherapy, leading to improved outcomes compared to chemotherapy alone.
- Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of several bacterial strains, including resistant strains, indicating its potential as a new antibiotic.
- Inflammatory Response : A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Results indicated a marked reduction in inflammatory markers after treatment.
Mechanism of Action
The mechanism of action of cinnamimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators. Additionally, it disrupts bacterial cells and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamidine hydrochloride belongs to the amidine hydrochloride family, characterized by a central amidine group (-C(=NH)-NH₂) bonded to an aromatic or aliphatic backbone. Below is a detailed comparison with analogous compounds (Table 1):
Table 1: Comparative Analysis of Benzamidine Hydrochloride and Related Compounds
Key Findings:
Structural Impact on Bioactivity: Aromatic vs. Aliphatic Backbones: Benzamidine hydrochloride’s benzene ring enhances binding to proteases via π-π stacking, unlike acetamidine hydrochloride’s aliphatic chain, which favors interactions with non-aromatic enzyme pockets . Substituent Effects: The methyl group in 4-methylbenzamidine HCl improves steric complementarity with hydrophobic pockets in trypsin-like proteases, increasing inhibitory potency by 15–20% compared to unsubstituted benzamidine .
Physicochemical Properties :
- Solubility : Benzamidine hydrochloride (solubility: 50 mg/mL in water) is less soluble than guanidine hydrochloride (>500 mg/mL) due to reduced ionic character and increased hydrophobicity from the benzene ring .
- Thermal Stability : Guanidine HCl decomposes at 180°C, whereas benzamidine HCl remains stable up to 311°C, attributed to resonance stabilization in the aromatic system .
Pharmacological Relevance :
- Procainamide HCl ’s extended structure enables cardiac sodium channel blockade, a mechanism absent in smaller amidines like benzamidine .
Research Findings and Validation
- Synthetic Yield: Benzamidine HCl synthesis via sodium-ethanol reaction achieves 85–90% yield, outperforming acetamidine HCl methods (70–75% yield) due to benzene’s electron-withdrawing stabilization of intermediates .
- Analytical Methods : Reverse-phase HPLC validated for amidine quantification shows benzamidine HCl retention time (RT = 6.2 min) distinct from 4-methylbenzamidine HCl (RT = 7.5 min) under identical conditions .
- Toxicity : Benzamidine HCl exhibits lower acute toxicity (LD₅₀ = 320 mg/kg in rats) compared to guanidine HCl (LD₅₀ = 190 mg/kg), likely due to reduced membrane permeability .
Biological Activity
Cinnamimidamide hydrochloride is a derivative of cinnamic acid, known for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is synthesized from cinnamic acid, which has been extensively studied for its pharmacological properties. The compound's structure allows it to interact with various biological targets, leading to potential therapeutic applications.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research has shown that it possesses both antibacterial and antifungal activities:
- Antibacterial Effects : Cinnamimidamide derivatives demonstrated varying Minimum Inhibitory Concentrations (MIC) against several bacterial strains. For instance, one study reported an MIC of 458.15 μM against specific bacterial strains, indicating strong bactericidal activity .
- Antifungal Effects : The compound showed promising antifungal activity as well, particularly against Candida species. It was noted that certain derivatives had MIC values as low as 626.62 μM .
| Compound | MIC (μM) | Activity Type |
|---|---|---|
| Cinnamimidamide | 458.15 | Antibacterial |
| Derivative 6 | 626.62 | Antifungal |
2. Anti-Inflammatory Potential
This compound has been evaluated for its anti-inflammatory properties. In vitro studies indicated that certain derivatives can modulate the activity of NF-κB, a key transcription factor involved in inflammatory responses. The presence of specific substituents affected the compound's ability to inhibit NF-κB activity, with some compounds showing a decrease in activity by up to 15% .
3. Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound have been investigated in various cancer cell lines:
- HepG2 Cell Line : Compounds derived from cinnamic acid displayed significant cytotoxicity against HepG2 cells, with IC50 values indicating potent anti-cancer activity .
- B16-F10 Melanoma Cells : One study highlighted that certain derivatives suppressed cell migration and proliferation significantly, suggesting potential applications in cancer metastasis prevention .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HepG2 | 3.11 | Cytotoxic |
| B16-F10 | - | Antimetastatic |
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Membrane Components : Studies have shown that cinnamimidamide derivatives interact with ergosterol in fungal membranes, disrupting cellular integrity and function .
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation, contributing to its therapeutic effects.
Case Studies
- Antimicrobial Study : A recent study tested various cinnamimidamide derivatives against multiple microbial strains, revealing that modifications in the chemical structure significantly influenced their antimicrobial efficacy .
- Cancer Research : In vitro experiments on HepG2 cells demonstrated that specific structural modifications led to enhanced cytotoxicity, with one derivative achieving an IC50 value of just 0.74 μM .
Q & A
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural confirmation, as demonstrated for vancomycin hydrochloride ( ). Purity analysis can use HPLC with UV detection or electrochemical sensors (e.g., carbon paste electrodes for hydrochlorides; ). Differential Scanning Calorimetry (DSC) assesses crystallinity, while Karl Fischer titration quantifies residual moisture .
Q. How should researchers handle and store this compound to maintain its stability during experimental use?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C, as recommended for hygroscopic hydrochlorides like pyridoxine ( ). Safety protocols () mandate lab-specific training for handling corrosive agents, including PPE (nitrile gloves, goggles) and spill kits. Stability testing under accelerated conditions (40°C/75% RH) can predict degradation pathways .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion) or cell viability assays (MTT/XTT) in mammalian lines (e.g., HEK-293) are standard. For imidamide derivatives, target-specific assays (e.g., trypsin-like protease inhibition) should include positive controls (e.g., benzamidine hydrochloride; ) and dose-response curves (IC50 determination) .
Advanced Research Questions
Q. How can factorial design be applied to investigate the formulation parameters affecting the dissolution rate of this compound in solid dosage forms?
- Methodological Answer : A 23 factorial design ( ) tests factors like excipient ratio (e.g., lactose vs. microcrystalline cellulose), compression force, and disintegrant concentration. Response variables include dissolution profile (USP apparatus) and tensile strength. Hydrogel optimization for metformin hydrochloride ( ) demonstrates DOE’s utility in balancing bioavailability and mechanical properties .
Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo pharmacokinetic data of this compound?
- Methodological Answer : Bridge gaps using physiologically based pharmacokinetic (PBPK) modeling and interspecies scaling. For vancomycin ( ), plasma protein binding and tissue distribution studies explain bioavailability differences. Microdialysis in animal models (e.g., rats) can validate in vitro permeability assays .
Q. How do researchers validate the accuracy of kinetic models used to describe the degradation pathways of this compound under varying pH conditions?
- Methodological Answer : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data. High-performance Liquid Chromatography (HPLC) coupled with mass spectrometry identifies degradation products, as shown for pyridoxine hydrochloride ( ). Compare experimental data to computational predictions (e.g., DFT calculations for hydrolysis pathways) .
Q. What experimental controls are critical when evaluating the interaction between this compound and serum proteins in pharmacological studies?
- Methodological Answer : Include negative controls (e.g., albumin-free buffer) and competitive binding assays with known ligands (e.g., warfarin for Site I binding). Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (KD). For hydrogels ( ), controls ensure excipients do not interfere with protein interactions .
Data Analysis & Reproducibility
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Statistical tools (e.g., ANOVA for purity data) identify critical process parameters. Reproducibility protocols ( ) require detailed lab notebooks and peer review of synthetic steps .
Q. What validation criteria are essential for ensuring the reliability of electrochemical sensors used to detect this compound in biological matrices?
- Methodological Answer : Follow ICH guidelines for linearity (R² > 0.995), precision (%RSD < 5%), and limit of detection (LoD). Cross-validate with LC-MS/MS, as done for loperamide hydrochloride sensors (). Matrix effects (e.g., plasma proteins) require spike-and-recovery tests at low, medium, and high concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
